1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester
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Overview
Description
1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester involves several steps. One common method includes the esterification of indole-5-carboxylic acid . The reaction typically requires the presence of a catalyst and specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or other modifications.
Substitution: The tetrabromo substitution allows for various substitution reactions, where bromine atoms can be replaced with other functional groups
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s tetrabromo substitution may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-carboxylic acid: Another indole derivative with different substitution patterns and biological activities.
Methyl indole-5-carboxylate: A similar compound used in various chemical and biological studies. The uniqueness of this compound lies in its tetrabromo substitution, which imparts distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
918530-05-9 |
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Molecular Formula |
C10H5Br4NO2 |
Molecular Weight |
490.77 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetrabromoindole-1-carboxylate |
InChI |
InChI=1S/C10H5Br4NO2/c1-17-10(16)15-7-3-6(12)5(11)2-4(7)8(13)9(15)14/h2-3H,1H3 |
InChI Key |
HCDHPJKIBZKTKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br |
Origin of Product |
United States |
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